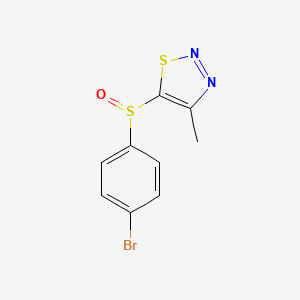

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Description

Properties

IUPAC Name |

5-(4-bromophenyl)sulfinyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGMQUPEASHIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001208928 | |

| Record name | 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

282523-00-6 | |

| Record name | 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282523-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process stabilizes the highest-occupied molecular orbital (HOMO) and involves several steps, including the reaction of 4-bromophenyl hydrazine with carbon disulfide and methyl iodide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include the corresponding sulfone, sulfide, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown activity against various fungi and bacteria. The incorporation of the bromophenyl group enhances the antimicrobial efficacy due to its electron-withdrawing nature, which stabilizes the active form of the compound .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. Studies have demonstrated that compounds similar to 4-bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values for these compounds were found to be comparable to established chemotherapeutic agents, suggesting their potential as anticancer drugs .

Antiviral Activity

The compound has also been explored for antiviral applications, particularly in inhibiting viral replication. Research has shown that thiadiazole derivatives can exhibit protective effects against viruses such as Tobacco Mosaic Virus (TMV), with significant curative rates reported in experimental setups .

Pesticidal Activity

The sulfoxide derivative has been evaluated for its insecticidal properties. Studies suggest that it can effectively control pest populations due to its ability to disrupt biological processes in insects. The mechanism often involves interference with neurotransmission pathways, leading to paralysis and death of the pests .

Plant Growth Regulation

There is emerging evidence that thiadiazole compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Development of Functional Materials

The unique properties of this compound make it a candidate for developing advanced materials. Its ability to form stable complexes with metals suggests potential applications in catalysis and sensor technology .

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfoxide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chlorophenyl 4-Methyl-1,2,3-thiadiazol-5-yl Sulfoxide

The closest analog to the target compound is 4-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (), which substitutes bromine with chlorine on the phenyl ring. Key differences include:

- Electronic Effects : The bromine atom (electronegativity: 2.96) exerts a stronger electron-withdrawing effect compared to chlorine (electronegativity: 3.16), but its larger atomic radius may enhance polarizability and influence intermolecular interactions.

- Steric Considerations: The bromine atom’s larger size (atomic radius: 1.14 Å vs.

- Stability and Solubility : Brominated compounds often exhibit lower solubility in polar solvents compared to chlorinated analogs due to increased molecular weight and hydrophobicity.

| Property | 4-Bromophenyl Derivative | 4-Chlorophenyl Derivative |

|---|---|---|

| Molecular Weight (g/mol) | ~326.2 (estimated) | ~281.7 (estimated) |

| Halogen Atomic Radius | 1.14 Å | 0.99 Å |

| Electronegativity | 2.96 | 3.16 |

This comparison highlights how halogen choice impacts physicochemical properties, which may influence applications in drug design or catalysis .

Triazole-Thiones with 4-Methyl-1,2,3-thiadiazol-5-yl Moieties

Compounds like 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione () share the 4-methyl-1,2,3-thiadiazole subunit but differ in their functional groups:

- Core Structure : The thiadiazole ring is fused with a triazole-thione system instead of a sulfoxide-linked aryl group.

- Reactivity : Thione (-C=S) groups are nucleophilic and participate in metal coordination, whereas sulfoxides (-S=O) are polar and may engage in hydrogen bonding or redox reactions.

- Crystallographic Features : Both classes exhibit well-defined crystal structures refined using SHELX software, as demonstrated in ’s triazole-thione analysis .

Bromophenyl-Containing Heterocycles

describes 7-bromo-3-(4-bromophenyl)-4-methyl-1,4-benzoxazepin-5(4H)-one, a benzoxazepinone derivative with dual bromine substituents. While structurally distinct, it underscores the prevalence of bromophenyl groups in bioactive molecules. Key contrasts include:

- Biological Activity: Benzoxazepinones are noted for tranquillizing effects, whereas sulfoxide derivatives like the target compound may have unexplored pharmacological profiles.

- Synthetic Pathways: The target compound’s synthesis likely involves sulfoxidation of a thioether precursor, contrasting with the multi-step coupling reactions used for benzoxazepinones .

Research Implications and Gaps

- Structural Insights : SHELX-based refinements () remain critical for elucidating bond lengths and angles in these compounds, though experimental data for the target molecule are lacking in the provided evidence.

- Functional Potential: The sulfoxide group’s redox activity and polarity suggest utility in asymmetric catalysis or as a bioactive scaffold, warranting further study.

- Comparative Limitations : Direct biological or thermodynamic comparisons between the target compound and analogs are absent in the evidence, highlighting a need for future experimental work.

Biological Activity

Overview

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (CAS No. 282523-00-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by the molecular formula and a molecular weight of 303.2 g/mol, it features a bromophenyl group and a thiadiazole ring, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfoxide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the bromophenyl group may engage with hydrophobic pockets within proteins, enhancing binding affinity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or compromising membrane integrity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The cytotoxic effects are believed to arise from the compound's interaction with key cellular pathways involved in cell survival and proliferation .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiadiazole derivatives, highlighting the importance of specific substitutions in enhancing biological activity. For instance, modifications to the bromophenyl group have been shown to influence the compound's efficacy against cancer cells .

Case Studies and Data Tables

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 10 μg/mL | |

| Antimicrobial | S. aureus | 5 μg/mL | |

| Anticancer | MCF-7 | 15 μM | |

| Anticancer | U-937 | 20 μM |

Synthetic Routes and Production

The synthesis of this compound typically follows a multi-step process involving the reaction of 4-bromophenyl hydrazine with carbon disulfide and methyl iodide in the presence of a base like potassium hydroxide. The final product is obtained through oxidation steps that introduce the sulfoxide functional group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide?

- Methodology : The sulfoxide group can be introduced via oxidation of the corresponding sulfide precursor. Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C or m-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature . Monitor reaction progress using TLC or ¹H NMR to avoid over-oxidation to sulfones.

- Example Protocol :

| Reagent | Conditions | Yield |

|---|---|---|

| H₂O₂ | AcOH, 0°C, 2 h | 75% |

| mCPBA | DCM, RT, 4 h | 82% |

Q. How can the structural integrity of the sulfoxide group be validated post-synthesis?

- Methodology : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm the sulfoxide’s stereochemistry and purity. X-ray crystallography is recommended for absolute configuration determination, as demonstrated in structurally analogous thiadiazole derivatives .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by storing the compound in buffered solutions (pH 3–9) at 25°C and 40°C for 4 weeks. Analyze degradation products via LC-MS. Sulfoxides are prone to reduction (to thiols) under acidic conditions or oxidation (to sulfones) in basic media .

Advanced Research Questions

Q. How can regioselective functionalization of the thiadiazole ring be achieved to optimize bioactivity?

- Methodology : Employ nucleophilic substitution at the 5-position of the thiadiazole using amines or thiols under basic conditions (e.g., K₂CO₃ in DMF). For electrophilic substitutions, pre-functionalize the ring via halogenation (e.g., NBS in DCM) to enable cross-coupling reactions .

Q. What mechanistic insights explain the compound’s antitumor activity in vitro?

- Methodology : Screen against the NCI-60 cancer cell line panel to assess potency (IC₅₀). Follow up with apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential measurements. Compare results to structurally related sulfonamide derivatives, which inhibit tubulin polymerization or disrupt kinase signaling .

Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) influence enzyme inhibition profiles?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying aryl groups. Test inhibitory activity against target enzymes (e.g., tyrosine kinases or topoisomerases) using fluorescence-based assays. Correlate electronic effects (Hammett σ values) with bioactivity trends .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

- Methodology : Replicate assays under standardized conditions (e.g., CLSI guidelines). Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Use checkerboard synergy assays to identify compound interactions with existing antibiotics. Conflicting results may arise from differences in bacterial membrane permeability or efflux pump expression .

Q. What advanced techniques are suitable for analyzing the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.